1-({[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]amino}oxy)ethanone
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Overview
Description
4-Hydroxy-3-methoxy-5-nitrobenzaldehyde O-acetyloxime: is a derivative of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, which is a compound known for its various functional groups, including hydroxyl, methoxy, nitro, and aldehyde groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde O-acetyloxime typically involves the nitration of vanillin (4-hydroxy-3-methoxybenzaldehyde) using concentrated nitric acid in glacial acetic acid. This reaction yields 4-hydroxy-3-methoxy-5-nitrobenzaldehyde. The subsequent formation of the O-acetyloxime derivative can be achieved by reacting the nitrobenzaldehyde with hydroxylamine hydrochloride in the presence of a base, followed by acetylation using acetic anhydride .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde O-acetyloxime can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products:
Oxidation: 4-hydroxy-3-methoxy-5-nitrobenzoic acid.
Reduction: 4-hydroxy-3-methoxy-5-aminobenzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde O-acetyloxime is used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the preparation of Schiff bases and other nitrogen-containing compounds .
Biology and Medicine: Its derivatives have been studied for their potential use as inhibitors of enzymes such as catechol-O-methyltransferase, which is relevant in the treatment of neurological disorders like Parkinson’s disease .
Industry: In the industrial sector, this compound can be used in the production of dyes and pigments due to its ability to form colored complexes with various metals .
Mechanism of Action
The mechanism of action of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde O-acetyloxime involves its interaction with various molecular targets, depending on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing the substrate from accessing the catalytic site. The presence of multiple functional groups allows it to form hydrogen bonds and other interactions with the target molecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
- 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde
- 4-Hydroxy-3-methoxy-5-nitrobenzoic acid
- 4-Hydroxy-3-methoxy-5-aminobenzaldehyde
- 3,4-Dimethoxy-5-nitrobenzaldehyde
Uniqueness: This functional group can participate in additional reactions, such as forming Schiff bases, which are valuable intermediates in the synthesis of various bioactive compounds .
Properties
Molecular Formula |
C10H10N2O6 |
---|---|
Molecular Weight |
254.20 g/mol |
IUPAC Name |
[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylideneamino] acetate |
InChI |
InChI=1S/C10H10N2O6/c1-6(13)18-11-5-7-3-8(12(15)16)10(14)9(4-7)17-2/h3-5,14H,1-2H3/b11-5+ |
InChI Key |
CEVHMGVOMXCJBG-VZUCSPMQSA-N |
Isomeric SMILES |
CC(=O)O/N=C/C1=CC(=C(C(=C1)OC)O)[N+](=O)[O-] |
Canonical SMILES |
CC(=O)ON=CC1=CC(=C(C(=C1)OC)O)[N+](=O)[O-] |
Origin of Product |
United States |
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